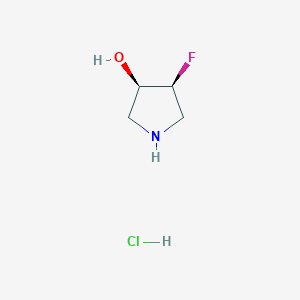
2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline
Descripción general
Descripción
2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline (DFA) is a versatile chemical compound with a wide range of applications in scientific research. It is a member of the iminoazepane family of compounds, which are known for their unique properties and ability to interact with a variety of molecules. DFA has been studied extensively in recent years, and its potential applications in the fields of chemistry, biochemistry, and pharmacology are being explored.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been used in a variety of scientific research applications, including the study of enzyme kinetics and drug metabolism. It has also been used in the synthesis of novel organic compounds, as well as in the study of chemical and biological interactions. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been used in the synthesis of peptides, proteins, and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline is not yet fully understood. However, it is believed that its properties are due to its ability to interact with a variety of molecules, including enzymes and other proteins. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been shown to interact with DNA, which may explain its potential applications in the field of pharmacology.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline are still being studied, but preliminary studies have indicated that it may have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been shown to inhibit the growth of certain bacteria, including E. coli and Salmonella.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline in laboratory experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, one of the main limitations of using 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline is its potential toxicity. It is important to use caution when working with this compound and to follow all safety protocols.
Direcciones Futuras
There are many potential future directions for the development of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the fields of pharmacology and drug metabolism. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its potential uses in the synthesis of peptides, proteins, and other bioactive molecules is needed. Finally, further research into its potential applications in the fields of medicine and biotechnology is needed.
Propiedades
IUPAC Name |
2,4-difluoro-5-(2-iminoazepan-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3/c13-8-6-9(14)11(7-10(8)15)17-5-3-1-2-4-12(17)16/h6-7,16H,1-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQSLTRYZIGXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=N)N(CC1)C2=C(C=C(C(=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)


![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)

